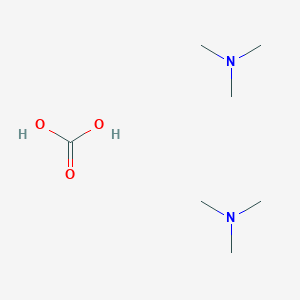![molecular formula C47H86NO9P B12592119 3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate CAS No. 425429-22-7](/img/structure/B12592119.png)
3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate is a complex organic compound with significant applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-carboxyethyl(dodecyl)amino]propanoic acid typically involves a multi-step process. One common method includes the reaction of dodecylamine with acrylonitrile, followed by hydrolysis to yield the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
For [2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate, the synthesis involves the phosphorylation of tocopherol (vitamin E) derivatives. This process usually requires the use of phosphorylating agents such as phosphorus oxychloride or phosphorus pentachloride under anhydrous conditions.
Industrial Production Methods
Industrial production of these compounds often involves large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality compounds suitable for various applications.
化学反応の分析
Types of Reactions
3-[2-carboxyethyl(dodecyl)amino]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxyl group, using reagents like alkyl halides.
[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate can undergo:
Hydrolysis: This reaction can be catalyzed by acids or bases, leading to the formation of tocopherol and phosphoric acid.
Esterification: Reaction with alcohols in the presence of acid catalysts can form esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts for hydrolysis and esterification reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Alkylated derivatives.
科学的研究の応用
Chemistry
In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for the development of new materials and catalysts.
Biology
In biological research, these compounds are studied for their potential roles in cellular processes. They are used in the development of biochemical assays and as probes to study enzyme activities.
Medicine
In medicine, these compounds have potential therapeutic applications. They are investigated for their antioxidant properties and potential use in drug delivery systems.
Industry
Industrially, these compounds are used in the formulation of cosmetics, pharmaceuticals, and as additives in various products to enhance stability and performance.
作用機序
The mechanism of action of 3-[2-carboxyethyl(dodecyl)amino]propanoic acid involves its interaction with cellular membranes and proteins. It can modulate enzyme activities and influence cellular signaling pathways. The phosphate derivative of tocopherol acts as an antioxidant, protecting cells from oxidative damage by scavenging free radicals.
類似化合物との比較
Similar Compounds
- 3-[(2-carboxyethyl)(2-methoxy-5-nitrophenyl)amino]propanoic acid
- N-(2-carboxyethyl)-N-dodecyl-β-alanine
Uniqueness
3-[2-carboxyethyl(dodecyl)amino]propanoic acid is unique due to its long alkyl chain, which imparts hydrophobic properties, making it suitable for applications in lipid environments. The phosphate derivative of tocopherol is unique for its strong antioxidant properties, making it valuable in protecting biological systems from oxidative stress.
Conclusion
3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate is a versatile compound with significant applications in various scientific fields. Its unique structural properties and reactivity make it a valuable tool in research and industry.
特性
CAS番号 |
425429-22-7 |
|---|---|
分子式 |
C47H86NO9P |
分子量 |
840.2 g/mol |
IUPAC名 |
3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate |
InChI |
InChI=1S/C29H51O5P.C18H35NO4/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(34-35(30,31)32)23(5)24(6)28(26)33-29;1-2-3-4-5-6-7-8-9-10-11-14-19(15-12-17(20)21)16-13-18(22)23/h20-22H,9-19H2,1-8H3,(H2,30,31,32);2-16H2,1H3,(H,20,21)(H,22,23) |
InChIキー |
OBMWLTCLUNTCRY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCN(CCC(=O)O)CCC(=O)O.CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)(O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Decyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12592043.png)

![N-[(1S)-1-(4-bromophenyl)ethyl]formamide](/img/structure/B12592052.png)
![1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one](/img/structure/B12592062.png)

![4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine](/img/structure/B12592078.png)



![Benzenamine, N-[1-(2-propenyl)decyl]-](/img/structure/B12592104.png)
![2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592105.png)

![N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine)](/img/structure/B12592132.png)
![2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole](/img/structure/B12592134.png)
